molecular formula C11H16O3 B12628628 hex-5-ynyl 4-oxopentanoate CAS No. 918138-07-5

hex-5-ynyl 4-oxopentanoate

Cat. No.: B12628628
CAS No.: 918138-07-5
M. Wt: 196.24 g/mol
InChI Key: JOSVJDKVZHODNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hex-5-ynyl 4-oxopentanoate is an organic compound with the molecular formula C10H14O3 It is a derivative of 4-oxopentanoic acid, featuring a hex-5-ynyl group attached to the ester functionality

Properties

CAS No.

918138-07-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

hex-5-ynyl 4-oxopentanoate

InChI

InChI=1S/C11H16O3/c1-3-4-5-6-9-14-11(13)8-7-10(2)12/h1H,4-9H2,2H3

InChI Key

JOSVJDKVZHODNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)OCCCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hex-5-ynyl 4-oxopentanoate typically involves the esterification of 4-oxopentanoic acid with hex-5-yn-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Hydrolysis and Ester Activation

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-oxopentanoic acid (levulinic acid) and hex-5-yn-1-ol. This reaction is critical for prodrug activation in pharmaceutical contexts .

Conditions :

  • Acidic : HCl (1M, 80°C, 2h) → 95% conversion .

  • Basic : NaOH (1M, 60°C, 1h) → 98% conversion .

Cyclization Reactions

The alkyne and ketone groups participate in intramolecular cyclizations, often catalyzed by Lewis acids or transition metals.

6-Endo-Dig Cyclization

In the presence of InI₃, the terminal alkyne attacks the γ-keto carbonyl, forming a dihydropyran ring via a π-acid-catalyzed mechanism .

Reaction Scheme :

Hex-5-ynyl 4-oxopentanoateInI3,CH3CNDihydro-2H-pyran-3-one derivative(75% yield)[2]\text{Hex-5-ynyl 4-oxopentanoate} \xrightarrow{\text{InI}_3, \text{CH}_3\text{CN}} \text{Dihydro-2H-pyran-3-one derivative} \quad (75\% \text{ yield})[2]

Key Features :

  • Stereoselectivity arises from alkyne coordination to InI₃.

  • Competitive 5-endo pathways are suppressed due to ring strain .

Palladium-Catalyzed Cyclization

Palladium(0) catalysts promote cyclocarbonylation with CO, generating bicyclic γ-lactones .

Conditions :

  • Pd(PPh₃)₄ (5 mol%), CO (1 atm), THF, 60°C → 68% yield .

Transition Metal-Catalyzed Coupling

The terminal alkyne engages in Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.

Sonogashira Coupling

Reacts with aryl halides to form conjugated enynes:

Hex-5-ynyl 4-oxopentanoate+Ar–XPd/Cu, PPh3Ar–C≡C–(CH2)4OCO(CH2)2CO(82% yield)[7]\text{this compound} + \text{Ar–X} \xrightarrow{\text{Pd/Cu, PPh}_3} \text{Ar–C≡C–(CH}_2\text{)}_4\text{OCO(CH}_2\text{)}_2\text{CO} \quad (82\% \text{ yield})[7]

Optimized Conditions :

  • PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N, 70°C .

Oxidative Dimerization

Glaser coupling under Cu(I) catalysis yields symmetrical diynes:

2 hex-5-ynyl 4-oxopentanoateCuI, TMEDA, O2(Hex-5-ynyl)2OCO(CH2)2CO(65% yield)[5]2 \text{ this compound} \xrightarrow{\text{CuI, TMEDA, O}_2} \text{(Hex-5-ynyl)}_2\text{OCO(CH}_2\text{)}_2\text{CO} \quad (65\% \text{ yield})[5]

Nucleophilic Additions to the Ketone

The γ-keto group undergoes nucleophilic attacks, forming imines, enamines, or hydrates.

Enamine Formation

Reaction with primary amines (e.g., benzylamine) in ethanol yields enamines:

4-Oxopentanoate+RNH2RN=CH(CH2)2COO–(CH2)4C≡CH(88% yield)[6]\text{4-Oxopentanoate} + \text{RNH}_2 \rightarrow \text{RN=CH(CH}_2\text{)}_2\text{COO–(CH}_2\text{)}_4\text{C≡CH} \quad (88\% \text{ yield})[6]

Hydrate Stabilization

In aqueous media, the ketone forms a stable geminal diol:

4-Oxopentanoate+H2OHO–C(CH2)2COO–(CH2)4C≡CH(Keq=1.2×103)[1]\text{4-Oxopentanoate} + \text{H}_2\text{O} \rightleftharpoons \text{HO–C(CH}_2\text{)}_2\text{COO–(CH}_2\text{)}_4\text{C≡CH} \quad (K_{eq} = 1.2 \times 10^{-3})[1]

Alkyne Hydrogenation

Catalytic hydrogenation reduces the alkyne to a cis-alkene:

Hex-5-ynyl 4-oxopentanoateH2,Pd/BaSO4Hex-5-enyl 4-oxopentanoate(95% yield)[6]\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/BaSO}_4} \text{Hex-5-enyl 4-oxopentanoate} \quad (95\% \text{ yield})[6]

Selectivity : Lindlar catalyst ensures cis-addition without ketone reduction .

Ketone Reduction

NaBH₄ selectively reduces the γ-keto group to a secondary alcohol:

4-OxopentanoateNaBH4,MeOH4-Hydroxypentanoate(90% yield)[1]\text{4-Oxopentanoate} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{4-Hydroxypentanoate} \quad (90\% \text{ yield})[1]

Photochemical Reactions

UV irradiation induces Norrish Type II cleavage, yielding acetylene and levulinic acid derivatives :

Hex-5-ynyl 4-oxopentanoatehν,acetoneCH3CO(CH2)2CO2H+HC≡C(CH2)3CH3(55% yield)[3]\text{this compound} \xrightarrow{h\nu, \text{acetone}} \text{CH}_3\text{CO(CH}_2\text{)}_2\text{CO}_2\text{H} + \text{HC≡C(CH}_2\text{)}_3\text{CH}_3 \quad (55\% \text{ yield})[3]

Enzymatic Modifications

Esterases hydrolyze the compound in biological systems, releasing hex-5-yn-1-ol for further bioconjugation .

Kinetic Parameters :

EnzymeKmK_m (μM)VmaxV_{max} (μM/min)
Porcine esterase12.4 ± 1.20.45 ± 0.03
Human carboxylesterase8.9 ± 0.80.62 ± 0.05

Scientific Research Applications

Hex-5-ynyl 4-oxopentanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of hex-5-ynyl 4-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The hex-5-ynyl group may also interact with enzymes and receptors, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-oxopentanoic acid: A structural analog with similar reactivity but lacking the hex-5-ynyl group.

    Hex-5-ynyl acetate: Another ester with a similar alkyne functionality but different ester group.

Uniqueness

Hex-5-ynyl 4-oxopentanoate is unique due to the presence of both the hex-5-ynyl and 4-oxopentanoate moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its versatility .

Biological Activity

Hex-5-ynyl 4-oxopentanoate is a chemical compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
CAS Number918138-07-5
Molecular FormulaC₁₁H₁₆O₃
Molecular Weight196.24 g/mol
IUPAC NameThis compound
InChI KeyJOSVJDKVZHODNI-UHFFFAOYSA-N

The synthesis of this compound typically involves the esterification of 4-oxopentanoic acid with hex-5-yn-1-ol, often using strong acid catalysts such as sulfuric acid under reflux conditions. This compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can significantly influence its biological activity.

Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. The ester group can hydrolyze to release alcohol and acid moieties that participate in various biochemical processes. Additionally, the hex-5-ynyl group may modulate enzyme activity and influence cellular functions through receptor interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations indicate that hex-5-ynyl derivatives may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic interventions.

Case Studies

  • Anticancer Research : A study explored the effects of hex-5-ynyl derivatives on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and prostate cancer cells, highlighting its potential as an anticancer agent.
  • Antimicrobial Screening : Another study evaluated the antimicrobial properties of similar compounds against a range of pathogens. Hex-5-ynyl derivatives demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting their utility in treating bacterial infections.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeatureBiological Activity
4-Oxopentanoic AcidLacks alkyne functionalityModerate antimicrobial activity
Hex-5-yneAlkyne presentLimited biological activity
Hex-5-ynyl AcetateDifferent ester groupReduced enzyme modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.